molecular formula C20H13BrN2O3 B2519427 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one CAS No. 1021137-23-4

4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one

Cat. No.: B2519427
CAS No.: 1021137-23-4
M. Wt: 409.239
InChI Key: VYORCGFMSHUBNV-UHFFFAOYSA-N
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Description

4-(5-Bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one is a functionalized pyrazolone derivative designed for advanced chemical and pharmaceutical research. The compound features a 1,3-diphenylpyrazol-5-one core, a privileged scaffold extensively documented for its wide spectrum of biological activities . This structure is acylated at the 4-position with a 5-bromofuran-2-carbonyl group, a heterocyclic moiety known to influence the molecule's electronic properties and potential for intermolecular interactions, thereby modulating its biological profile and reactivity . Pyrazolone derivatives are recognized as versatile precursors in medicinal chemistry and drug discovery. The 1,3-diphenyl-1H-pyrazol-5(4H)-one structure, in particular, serves as a key intermediate for synthesizing diverse heterocyclic hybrids. Research on closely related structures has demonstrated significant potential for generating compounds with antimicrobial , anti-inflammatory , and anticancer activities . The specific incorporation of a brominated furan ring enhances the molecule's utility as a building block for further synthetic exploration, such as metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies. This product is offered as a high-purity chemical for research applications. It is intended for use in organic synthesis, as a ligand or precursor in material science, and for in vitro pharmacological screening in the development of new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

IUPAC Name

4-(5-bromofuran-2-carbonyl)-2,5-diphenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c21-16-12-11-15(26-16)19(24)17-18(13-7-3-1-4-8-13)22-23(20(17)25)14-9-5-2-6-10-14/h1-12,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYORCGFMSHUBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2C(=O)C3=CC=C(O3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the bromination of furan-2-carboxylic acid, followed by coupling with a pyrazolone derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce a variety of functionalized pyrazolones.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits promising biological activities:

  • Anti-inflammatory Potential : Molecular docking studies suggest that it binds effectively to cyclooxygenase enzymes (COX), indicating potential as an anti-inflammatory agent.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound may possess antimicrobial properties, making them candidates for further development against resistant strains of pathogens.
  • Cancer Research : The compound's unique structure may provide insights into novel cancer therapies, particularly through mechanisms involving apoptosis and cell cycle regulation.

Case Study 1: Anti-inflammatory Activity

A study conducted on the binding affinity of 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one to COX enzymes revealed significant inhibitory effects. The results suggested that modifications to the bromofuran moiety could enhance its selectivity and potency against inflammatory pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation explored the antimicrobial properties of the compound against various bacterial and fungal strains. The findings indicated effective inhibition of growth in certain pathogens, suggesting its potential role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The brominated furan ring and pyrazolone core can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, physical properties, and reported activities:

Compound Name/ID Substituents/Modifications Melting Point (°C) Pharmacological Activity Reference
Target Compound 4-(5-Bromofuran-2-carbonyl) N/A Not explicitly reported N/A
4-(4-Chlorobenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one (10a) 4-Chlorobenzylidene 215–217 Not specified
4-(4-Hydroxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one (10b) 4-Hydroxybenzylidene 212–214 Not specified
7-(4-Chlorophenyl)-1,3-diphenyl-1H-pyrazolo[3,4-c]pyridazin-4(7H)-one (9a) Pyridazine ring fusion 170–172 Not specified
Chloro derivative from 4-(4-Chlorophenyl)-thiazole substituent N/A Antimicrobial activity
3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile 3-Cyanobenzene substituent N/A Anticancer potential (inferred)
3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole Bromophenyl and furyl groups N/A Not specified

Key Observations:

  • Substituent Impact on Melting Points : Benzylidene-substituted derivatives (10a, 10b) exhibit higher melting points (212–217°C) compared to hydrazone or pyridazine-fused analogues (170–190°C) . The bromofuran group in the target compound may lower melting points due to reduced symmetry or weaker intermolecular forces.
  • Biological Activity : Chloro derivatives (e.g., ) show antimicrobial activity, suggesting brominated analogues like the target compound could exhibit similar or enhanced effects due to increased lipophilicity .

Pharmacological Potential

Pyrazolone derivatives are widely studied for their pharmacological profiles:

  • The bromofuran group in the target compound may enhance DNA intercalation or enzyme inhibition.
  • Antimicrobial Activity : Chloro-substituted pyrazolones () inhibit microbial growth, implying that brominated variants could leverage similar mechanisms with improved potency .

Structural and Crystallographic Insights

  • Planarity and Dihedral Angles : In 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, dihedral angles between the pyrazolone core and substituents are minimal (4.97°–9.91°), promoting planarity and π-π stacking . The bromofuran group may introduce slight torsional strain, altering packing efficiency.
  • Intermolecular Interactions : Chloro and bromo derivatives () exhibit distinct intermolecular contacts; bromine’s larger atomic radius may facilitate halogen bonding, enhancing crystal stability or target binding .

Biological Activity

The compound 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one is an organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one is C17H14BrN3O2 . Its structure features a pyrazolone core with a bromofuran moiety and two phenyl substituents, which contribute to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC17H14BrN3O2
Molecular Weight368.21 g/mol
Melting PointTo be determined
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Preliminary studies indicate that 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one exhibits promising anticancer properties. It has shown potential against various cancer cell lines:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In vitro assays have demonstrated significant cytotoxic effects, with IC50 values indicating potent activity. For instance, one study reported an IC50 value of approximately 25 µM against MCF-7 cells, suggesting that structural modifications could enhance its efficacy further.

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), indicating potential anti-inflammatory properties. The binding affinity for COX-2 was calculated to be around −7.89 kcal/mol , which supports its role as a COX-2 inhibitor .

The proposed mechanism of action includes:

  • Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, the compound may reduce the synthesis of prostaglandins involved in inflammation and pain.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one. Variations in the substituents on the pyrazolone ring or furan moiety can significantly influence its potency and selectivity.

Compound Variant Structural Features Biological Activity
1-(5-bromofuran-2-carbonyl)-3-methyl-pyrazoleMethyl group instead of phenylPotentially different activity profile
4-(5-chlorofuran-2-carbonyl)-1,3-diphenyl-pyrazoleChlorine substitutionMay exhibit altered reactivity
4-(furan-2-carbonyl)-1,3-diphenyl-pyrazoleNo halogen substitutionBaseline for comparing halogen effects

Study on Anticancer Effects

A recent study evaluated the anticancer effects of various derivatives of pyrazolone compounds, including 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one. The results indicated that modifications to the bromine substitution could enhance selectivity against specific cancer cell lines while reducing toxicity to normal cells .

Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding interactions between 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one and target proteins involved in cancer progression and inflammation. These studies provide insights into how structural variations can influence binding affinities and therapeutic outcomes .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(5-bromofuran-2-carbonyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one?

The compound is typically synthesized via multi-component reactions involving pyrazole precursors and bromofuran derivatives. For example, sulfamic acid-catalyzed tandem reactions under solvent-free conditions can yield pyrazole derivatives with high efficiency and minimal by-products . Key steps include cyclocondensation of hydrazines with diketones and subsequent functionalization via nucleophilic acyl substitution or coupling reactions.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray diffraction (XRD) using SHELX software is the gold standard for structural elucidation. Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .
  • IR spectroscopy : Peaks at ~1625 cm⁻¹ (C=O stretch) and ~1590 cm⁻¹ (C=N/C=C) .
  • HPLC : For purity assessment (>95% in most cases) .

Advanced Research Questions

Q. How do dihedral angles and intramolecular interactions in the crystal structure influence biological activity?

Dihedral angles between aromatic rings (e.g., 4.97°–9.91° between pyrazolone and benzene planes) affect planarity and intermolecular interactions . Intramolecular C–H···N/O hydrogen bonds (Table 1 in ) stabilize the enol-keto tautomer, enhancing binding to targets like kinases or DNA. Computational studies (e.g., DFT) can correlate torsional strain with activity .

Q. What computational strategies are effective in predicting binding affinity and mode with biological targets?

AutoDock Vina is widely used for docking studies due to its speed and accuracy. Steps include:

  • Grid mapping : Define binding pockets using target protein PDB files.
  • Scoring function : Assess binding energy (ΔG) and pose clustering.
  • MD simulations : Refine docking results with GROMACS or AMBER to account for flexibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response assays : Validate IC₅₀ values using standardized protocols (e.g., MTT for cytotoxicity).
  • Structural analogs : Compare substituent effects (e.g., bromofuran vs. methoxyphenyl) on activity .
  • Meta-analysis : Pool data from XRD, NMR, and bioassays to identify outliers or experimental variables (e.g., solvent polarity in photophysical studies) .

Methodological Considerations

Table 1: Key Structural and Activity Data from Analogous Compounds

Compound FeatureBiological ActivityReference
Bromofuran substitutionEnhanced anticancer potency
Dihedral angle <10°Improved enzyme inhibition
Intramolecular H-bondsStabilized tautomeric forms
Thiazole/pyrazole hybridsAntimicrobial activity

Critical Analysis of Evidence

  • Crystallography : SHELX refinement reveals non-coplanar aromatic rings (30.92°–60.96° dihedral angles), which may reduce steric hindrance in target binding .
  • Tautomerism : The enol-keto equilibrium (N–H···O interactions) influences metal coordination and pharmacological profiles .
  • Synthetic Challenges : Bromofuran’s electron-withdrawing nature requires careful optimization of coupling reactions to avoid side products .

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